Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate

Description

Systematic IUPAC Nomenclature and Structural Representation

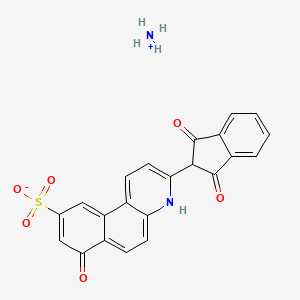

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate . This nomenclature systematically describes the molecular architecture:

- Azanium denotes the ammonium cation ($$ \text{NH}_4^+ $$), which serves as the counterion.

- 3-(1,3-Dioxoinden-2-yl) specifies a substituted inden moiety with ketone groups at positions 1 and 3, attached to the quinoline core at position 3.

- 7-Oxo-4H-benzo[f]quinoline identifies the fused bicyclic system, where a benzene ring is annelated to a quinoline structure, with a ketone group at position 7.

- 9-Sulfonate indicates the sulfonic acid group ($$ -\text{SO}_3^- $$) at position 9, which is ionically paired with the ammonium cation.

The structural representation (Figure 1) can be derived from its SMILES string :

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+]. Key features include:

- A benzo[f]quinoline backbone with fused aromatic rings.

- A 1,3-dioxoinden-2-yl substituent at position 3, contributing rigidity through conjugated ketones.

- A sulfonate group at position 9, providing ionic character.

- An ammonium counterion balancing the sulfonate’s negative charge.

CAS Registry Number and Alternative Naming Conventions

The Chemical Abstracts Service (CAS) Registry Number for this compound is 83929-61-7 . Additional identifiers include:

Synonyms and alternative designations reflect historical or vendor-specific naming practices:

- Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo[f]quinoline-9-sulfonate.

- 3-[(2,3-Dihydro-1,3-dioxo-1H-inden)-2-yl]-7-hydroxybenzo[f]quinoline-9-sulfonic acid ammonium salt.

- EINECS 281-354-5.

| Registry Identifiers | Value |

|---|---|

| CAS Number | 83929-61-7 |

| EC Number | 281-354-5 |

| Deprecated Synonyms | NS00090282 |

Molecular Formula and Weight Analysis

The molecular formula C₂₂H₁₆N₂O₆S confirms the compound’s stoichiometry:

- 22 Carbon atoms : Distributed across aromatic and ketone-containing subsystems.

- 16 Hydrogen atoms : Predominantly in aromatic and aliphatic regions.

- 2 Nitrogen atoms : One in the quinoline ring, another in the ammonium ion.

- 6 Oxygen atoms : From ketones, sulfonate, and hydroxyl groups.

- 1 Sulfur atom : Central to the sulfonate moiety.

The molecular weight is 436.4 g/mol , calculated as follows:

$$

\text{Weight} = (12.01 \times 22) + (1.008 \times 16) + (14.01 \times 2) + (16.00 \times 6) + 32.07 = 436.44 \, \text{g/mol}

$$

This matches the PubChem-calculated value, validating the formula’s accuracy.

| Molecular Properties | Value |

|---|---|

| Molecular Formula | C₂₂H₁₆N₂O₆S |

| Molecular Weight | 436.4 g/mol |

| Exact Mass | 436.073 Da |

Isomeric Considerations and Stereochemical Features

The compound’s structure imposes significant constraints on isomerism:

- Positional Isomerism : The hydroxyl group at position 7 and sulfonate at position 9 on the benzo[f]quinoline core preclude regioisomerism in the primary scaffold.

- Stereoisomerism : The planar geometry of the aromatic systems and the absence of chiral centers (as inferred from the SMILES string) suggest no stereoisomeric forms.

- Tautomerism : The 7-hydroxy group may exhibit keto-enol tautomerism, though resonance stabilization likely favors the keto form.

- Conformational Rigidity : The fused ring systems and conjugated ketones restrict rotational freedom, minimizing conformational isomers.

Properties

CAS No. |

83929-61-7 |

|---|---|

Molecular Formula |

C22H16N2O6S |

Molecular Weight |

436.4 g/mol |

IUPAC Name |

azanium;3-(1,3-dioxoinden-2-yl)-7-oxo-4H-benzo[f]quinoline-9-sulfonate |

InChI |

InChI=1S/C22H13NO6S.H3N/c24-19-10-11(30(27,28)29)9-16-12-5-8-18(23-17(12)7-6-13(16)19)20-21(25)14-3-1-2-4-15(14)22(20)26;/h1-10,20,23H,(H,27,28,29);1H3 |

InChI Key |

XVUMWKSCMCXSJN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C4C(=CC=C5C4=CC(=CC5=O)S(=O)(=O)[O-])N3.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves multiple steps, starting from the preparation of the intermediate compounds. The key steps include:

Formation of the Inden-2-yl Intermediate: This step involves the cyclization of suitable precursors under acidic or basic conditions to form the inden-2-yl group.

Introduction of the Hydroxybenzo(f)quinoline Moiety: This step typically involves a Friedel-Crafts acylation reaction followed by cyclization to introduce the hydroxybenzo(f)quinoline structure.

Ammonium Salt Formation: The final step involves the neutralization of the sulphonated product with ammonium hydroxide to form the ammonium salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like chlorine or bromine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that compounds similar to ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate exhibit notable antimicrobial activity. For instance, related quinoline derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Clostridium welchii at low concentrations . The sulphonate group in the compound may enhance its interaction with microbial membranes, facilitating its antibacterial action.

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. Quinoline derivatives are known to exhibit cytotoxic effects against cancer cells. Studies have demonstrated that compounds with similar moieties can induce apoptosis in cancerous cells through various mechanisms, including the inhibition of specific signaling pathways involved in cell proliferation and survival . This positions this compound as a candidate for further investigation in oncological research.

Materials Science

Dye and Pigment Applications

The unique chromophoric properties of this compound make it suitable for use as a dye or pigment. Its ability to form stable complexes with metal ions can be exploited in creating colored materials for textiles and coatings. The sulphonate group enhances solubility in aqueous solutions, which is advantageous for dyeing processes.

Nanotechnology

In nanotechnology, this compound can serve as a precursor for synthesizing nanoparticles with specific optical properties. Its reactivity allows for functionalization of nanomaterials that can be used in drug delivery systems or as contrast agents in imaging techniques . The incorporation of this compound into nanocarriers can enhance their biocompatibility and targeting capabilities.

Case Studies

Mechanism of Action

The mechanism of action of Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA/RNA: Modulating gene expression and protein synthesis.

Affecting Cell Signaling Pathways: Influencing cellular processes such as apoptosis, proliferation, and differentiation.

Comparison with Similar Compounds

Comparative Data Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Counterion | Applications |

|---|---|---|---|---|---|---|

| Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate | Not Provided | C26H19N2O7S·NH3 | ~534 (estimated) | 7-OH, 9-SO3⁻ | NH4⁺ | Research/Industrial (hypothesized) |

| Pigment Yellow 138 | 30125-47-4 | C26H6Cl8N2O4 | 760.64 | Tetrachloro groups | None | Polymer additives, pigments |

| Sodium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate | 83929-58-2 | C19H12NNaO5S | 389.36 | 8-CH3, 6-SO3⁻ | Na⁺ | Analytical standards, dyes |

| Ammonium 2-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-8-methylquinoline-6-sulphonate | 83929-60-6 | C19H13NO5S·NH3 | ~407 (estimated) | 8-CH3, 6-SO3⁻ | NH4⁺ | Solubility studies |

Key Research Findings

- Stability : Chlorinated derivatives (e.g., Pigment Yellow 138) exhibit superior thermal stability, while sulphonates are more water-soluble .

- Analytical Methods: Reverse-phase HPLC with acetonitrile/water/phosphate buffers effectively separates sulphonated quinolines .

- Synthetic Flexibility : Positional variations (e.g., methyl at C8 vs. hydroxy at C7) allow tuning of electronic and steric properties for targeted applications .

Biological Activity

Ammonium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-yl)-7-hydroxybenzo(f)quinoline-9-sulphonate (CAS Number: 83929-61-7) is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by a quinoline backbone and various functional groups, suggests diverse biological activities, particularly in cancer therapy and antimicrobial applications.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 436.44 g/mol. The presence of a sulphonate group enhances its solubility and bioavailability, which is crucial for its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C22H16N2O6S |

| Molecular Weight | 436.44 g/mol |

| CAS Number | 83929-61-7 |

| LogP | 4.4955 |

| Boiling Point | 851.1°C |

The primary mechanism of action for this compound involves intercalation with DNA. This interaction can influence gene expression and cellular processes, potentially leading to apoptosis in cancer cells. Additionally, the compound's ability to bind to various proteins suggests a multifaceted role in biological systems.

Anticancer Activity

Preliminary studies indicate that this compound exhibits anticancer properties through its ability to induce apoptosis in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and leukemia cells by disrupting cellular signaling pathways involved in growth and survival . The compound's DNA intercalation ability is believed to play a significant role in its cytotoxic effects.

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of this compound against a range of bacteria and fungi. In vitro studies demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Case Studies

Several studies have evaluated the biological activity of this compound:

- Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry showed that this compound significantly reduced cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The mechanism was linked to increased reactive oxygen species (ROS) production leading to oxidative stress-induced apoptosis .

- Antimicrobial Activity Assessment : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .

Q & A

Q. What are the primary research applications of this compound in experimental chemistry?

This compound’s structural complexity (indene-dione and quinoline-sulfonate moieties) suggests potential as a fluorescent probe, redox-active ligand, or photosensitizer. Key applications include:

- Photophysical studies : Investigate its UV-Vis absorption/emission properties under varying pH or solvent polarity .

- Coordination chemistry : Explore metal-binding behavior via sulfonate and hydroxy groups using titration calorimetry or NMR spectroscopy .

- Methodological approach : Use time-resolved fluorescence spectroscopy to quantify quantum yields and decay kinetics.

Q. How can researchers optimize the synthesis of this compound for reproducibility?

- Critical factors : Solvent polarity (DMSO vs. ethanol), stoichiometry of reactants (e.g., 1:1 molar ratio in ), and reaction time/temperature.

- Validation : Monitor reaction progress via TLC/HPLC and characterize intermediates using <sup>1</sup>H-NMR (e.g., aromatic proton shifts at δ 8.33–6.88 ppm in DMSO-d6).

- Troubleshooting : Address side reactions (e.g., sulfonate hydrolysis) by controlling moisture levels with anhydrous solvents.

Q. What analytical techniques are essential for characterizing this compound?

- Core techniques :

- <sup>1</sup>H/<sup>13</sup>C-NMR : Assign aromatic protons (e.g., δ 15.44 ppm for hydroxy protons ).

- IR spectroscopy : Confirm carbonyl (1660–1698 cm<sup>-1</sup>) and sulfonate (broad ~1200 cm<sup>-1</sup>) stretches.

- Mass spectrometry (ESI+) : Validate molecular ion peaks (e.g., m/z 619 [M+H]<sup>+</sup> ).

- Elemental analysis : Verify purity (e.g., C: 68.17% vs. theoretical 67.96% ).

Advanced Research Questions

Q. How does the compound’s stability vary under different experimental conditions (e.g., pH, temperature)?

- Thermal stability : Melting points >300°C () suggest robustness for high-temperature applications.

- pH-dependent degradation : Test aqueous stability via accelerated aging studies (e.g., 24-hour exposure to pH 2–12) and monitor sulfonate group integrity via IR.

- Methodology : Use Arrhenius plots to predict shelf life under storage conditions .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

- Theoretical framework : Apply frontier molecular orbital (FMO) theory to predict reactivity at the inden-dione or quinoline sites .

- Experimental design : Perform Suzuki-Miyaura coupling with aryl boronic acids and analyze regioselectivity via X-ray crystallography.

- Data contradiction resolution : If observed yields contradict computational predictions, re-evaluate solvent effects or catalyst choice .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Comparative analysis : Replicate studies using identical instrumentation (e.g., DMSO-d6 for NMR standardization ).

- Advanced validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in aromatic regions.

- Statistical approach : Apply multivariate analysis to batch-to-batch variability in elemental analysis .

Q. What methodological frameworks are suitable for studying its interaction with biological macromolecules?

Q. How can AI-driven methods enhance the study of its photodegradation pathways?

Q. What interdisciplinary approaches are critical for advancing research on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.